FAAH Inhibitory Potency: Head‑to‑Head Comparison with PF‑622 and URB597
The target compound exhibits sub‑100 nanomolar FAAH inhibition across human and rat orthologs. In the standard T84 cell pellet homogenate assay (125 mM Tris, 1 mM EDTA, pH 9.0), the IC₅₀ is 69 nM [1]. This places it within the same order of magnitude as the reference inhibitor PF‑622 (IC₅₀ = 33 nM in recombinant human FAAH [2]) and approximately one order of magnitude weaker than the ultra‑potent URB597 (IC₅₀ ≈ 5 nM [3]). Critically, the compound’s rat FAAH IC₅₀ of 75 nM [1] indicates good cross‑species translation, a property not uniformly observed among piperazine‑based inhibitors.
| Evidence Dimension | FAAH inhibition IC₅₀ (human enzyme) |
|---|---|
| Target Compound Data | IC₅₀ = 46 nM (human FAAH); 69 nM (human FAAH, pH 9.0) |
| Comparator Or Baseline | PF‑622: IC₅₀ = 33 nM (human recombinant FAAH); URB597: IC₅₀ ≈ 5 nM |
| Quantified Difference | Target compound 1.4‑fold less potent than PF‑622; approximately 9‑fold less potent than URB597 |
| Conditions | T84 cell pellet homogenate, 125 mM Tris, 1 mM EDTA, pH 9.0, [³H]-anandamide substrate |
Why This Matters
The compound’s potency is sufficient for in vivo target engagement studies while its intermediate potency relative to ultra‑potent inhibitors may translate to a wider therapeutic window and reduced risk of complete FAAH saturation.
- [1] BindingDB. BDBM50394625 (CHEMBL2164600) – US9169224, 63. IC50: 46 nM, 69 nM, 75 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394625 View Source
- [2] BindingDB. BDBM26741 (N‑phenyl‑4‑(quinolin‑2‑ylmethyl)piperazine‑1‑carboxamide; PF‑622). IC50: 33 nM (FAAH). Available at: https://bindingdb.org View Source
- [3] Piomelli D, Tarzia G, Duranti A, Tontini A, Mor M, Compton TR, et al. Pharmacological profile of the selective FAAH inhibitor URB597. CNS Drug Rev. 2006;12(1):21‑38. View Source
